alpha-Damascone
Description
Historical Context and Discovery in Natural Products
The journey of alpha-damascone (B1235874) began with the analysis of natural aromatic sources. The first rose ketones, including this compound, were identified in the 1960s and 1970s through the detailed examination of Damask Rose Absolute scentree.cofirmenich.comboisdejasmin.com. This discovery was a landmark event, opening new avenues in the synthesis of complex aroma chemicals. Further research in the 1970s also identified this compound in brewed black tea, suggesting its presence in other natural matrices chemicalbook.infoodb.cahmdb.caperfumerflavorist.com. While this compound occurs naturally, its low abundance in these sources necessitates synthetic production for commercial demands scentree.coontosight.aishivaexportsindia.com.
Significance in Flavor and Fragrance Chemistry Research
This compound is highly prized in the flavor and fragrance industries for its distinct olfactory characteristics. It is widely described as possessing sweet, floral, and fruity scent notes, often evoking nuances of rose, apple, plum, and woody undertones firmenich.comchemicalbull.comscimplify.comperfumersworld.compellwall.com. Its ability to add depth, elegance, and a lasting floral lift makes it an indispensable component in perfumery, contributing significantly to rose, violet, fruity-floral, and spicy accords scentree.coscimplify.com. In the flavor sector, it is utilized in trace amounts to enhance berry, plum, apple, and tea profiles, adding complexity and richness scimplify.com. Its stability and compatibility with other fragrance ingredients further solidify its importance in product formulations chemicalbull.com.
Table 1: Key Olfactory Descriptors and Applications of this compound
| Descriptor | Associated Nuances | Primary Applications |
| Floral | Rose, Tuberose, Violet | Rose accords, floral bouquets, enhancing floral notes |
| Fruity | Apple, Plum, Berry | Fruity compositions, berry, plum, apple flavor blends |
| Woody | General woody undertones | Woody accords, spicy compositions |
| Other | Iris, Green, Clean-watery fresh, Camphoraceous | Iris notes, green accords, unique effects in various fragrance types (e.g., fougère) |
Overview of Current Research Trajectories
Current research surrounding this compound primarily focuses on optimizing its synthesis, developing advanced analytical methods, and understanding its chemical behavior.
Synthesis and Production: Organic synthesis remains the predominant method for this compound production, offering greater control over purity and yield compared to extraction from natural sources chemicalbull.com. Several synthetic routes have been developed, with many starting from alpha-ionone (B122830) or citral (B94496) bibliotekanauki.plresearchgate.netgoogle.com. A notable four-step synthesis from alpha-ionone, involving oximization, epoxidation, dehydration, and reduction, has demonstrated a total yield of 54.9% with a final purity of 97% bibliotekanauki.plresearchgate.net. Research also continues to explore greener synthesis pathways, employing principles of green chemistry to minimize environmental impact firmenich.com. The use of specific isomers, particularly the more potent laevorotatory form, is also an area of interest in fine-tuning olfactory profiles scentree.copellwall.com.
Analytical Methods: this compound is frequently employed as an analytical reference standard for its quantification in consumer products, typically using gas chromatography-mass spectrometry (GC-MS) sigmaaldrich.comscientificlabs.co.uk. Research into analytical techniques aims to accurately identify and quantify this compound and its isomers (E and Z forms), ensuring product quality and compliance ifrafragrance.org.
Chemical and Biological Investigations: Beyond its sensory attributes, research has also delved into the chemical properties and potential biological interactions of this compound. Studies have investigated its genotoxic potential, exploring its effects in various in vitro and in vivo assays. While some early in vitro studies yielded equivocal results, subsequent in vivo investigations have provided a more complex picture, with certain studies indicating potential genotoxic concerns that warrant further investigation nih.gov. Furthermore, its presence in teas has led to its consideration as a potential biomarker for tea consumption foodb.cahmdb.ca.
Table 2: Key Chemical Properties and Synthesis Outcomes of this compound
| Property/Outcome | Value / Description | Source(s) |
| Chemical Formula | C₁₃H₂₀O | chemicalbook.inontosight.aisigmaaldrich.com |
| Molecular Weight | 192.30 g/mol | chemicalbook.insigmaaldrich.com |
| Appearance | Colorless to pale yellow oily liquid | chemicalbook.inperfumersworld.com |
| Boiling Point | 253-255 °C | chemicalbook.in |
| Density | 0.9229 g/cm³ (at 27 °C) | chemicalbook.in |
| Refractive Index | n²⁰/D 1.490-1.500 | sigmaaldrich.com |
| Odor Threshold | 1.5 ppb (l-form), 100 ppb (d-form) | chemicalbook.inscentree.co |
| Synthesis Yield | 54.9% (total yield from α-ionone route) | bibliotekanauki.plresearchgate.net |
| Synthesis Purity | 97% (by GC) | bibliotekanauki.plresearchgate.net |
| Assay (Typical) | ≥95.0% (GC) | sigmaaldrich.com |
Compound Name List:
this compound
α-Damascone
Damascone (B1235705) Alpha
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one
3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)acrylaldehyde
1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone
Rose Ketone
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIGTVCBMUKRSL-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1C(=CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051912 | |
| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma | |
| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | trans-alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | trans-alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.928-0.938, 0.937-0.943 | |
| Record name | alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | trans-alpha-Damascone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
24720-09-0, 43052-87-5, 23726-94-5 | |
| Record name | (±)-α-Damascone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24720-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Damascone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024720090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052875 | |
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| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |
| Source | EPA DSSTox | |
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| Record name | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |
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| Record name | (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.663 | |
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| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
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| Record name | .ALPHA.-DAMASCONE, (E)- | |
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Synthetic Methodologies and Chemical Transformations
Traditional and Industrially Viable Synthetic Routes
The industrial production of alpha-Damascone (B1235874) relies on efficient and scalable synthetic routes that utilize accessible starting materials. Key precursors include alpha-ionone (B122830), citral (B94496), cyclocitral, and various terpene-derived intermediates.
Alpha-ionone, a structurally similar and readily available compound, serves as a logical and common starting point for the synthesis of this compound.
The key steps and reported yields are summarized in the table below.
| Step | Transformation | Reagents and Conditions | Yield (%) |
| 1 | Oximization | NH₂OH·HCl, NaOAc, EtOH/H₂O, 55°C | 99.6% |
| 2 | Epoxidation | H₂O₂/H₂O, CTAOH, LiOH, H₂O, 15°C | 96.1% |
| 3 | Dehydration | H₂SO₄, Cyclohexane, 80°C | 78.2% |
| 4 | Reduction | Raney Ni, H₂, EtOH, 50°C | 72.4% |
| Overall | alpha-Ionone to this compound | 54.9% |
This data is compiled from a study by Hu et al., 2019. chemicalbull.comorganic-chemistry.org
One of the earliest syntheses of this compound from alpha-ionone was developed by Ohloff in the 1970s and involves the Wharton rearrangement. chemicalbull.comresearchgate.net This reaction transforms an α,β-epoxy ketone into an allylic alcohol using hydrazine (B178648). google.comchemistrysteps.com The process starts with the epoxidation of alpha-ionone to form an epoxy ketone. google.com Treatment of this intermediate with hydrazine is expected to yield the corresponding allylic alcohol, which can then be oxidized to this compound. chemistrysteps.comgoogle.com However, this route is often complicated by the formation of numerous cyclization byproducts, which can make it less efficient for industrial-scale production. chemicalbull.comresearchgate.net
Citral and its cyclized derivative, alpha-cyclocitral, are fundamental building blocks in terpenoid chemistry and provide versatile starting points for synthesizing this compound. perfumerflavorist.comresearchgate.net
Two primary routes have been described starting from these precursors: perfumerflavorist.comresearchgate.net
Route 1: This pathway begins with the acid-catalyzed cyclization of citral to form alpha-cyclocitral. perfumerflavorist.com This aldehyde then reacts with a 1-propenylmagnesium bromide Grignard reagent to produce the secondary alcohol, (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-ol. Subsequent oxidation of this alcohol, using reagents like chromium trioxide or manganese dioxide, furnishes this compound. perfumerflavorist.comresearchgate.net
Route 2: In this alternative, citral is directly reacted with 1-propenylmagnesium bromide to generate 6,10-dimethyl-2,5,9-trien-4-ol. perfumerflavorist.com This acyclic alcohol is then oxidized to the corresponding ketone, 6,10-dimethyl-2,5,9-trien-4-one, also known as pseudo-damascone. The final step involves the cyclization of pseudo-damascone to this compound using a Lewis acid such as boron trifluoride diethyl etherate. perfumerflavorist.comresearchgate.net
Pyronenes, specifically γ- and δ-pyronenes, serve as useful terpenic synthons for the preparation of this compound. These intermediates are readily accessible from myrcene, a common monoterpene. The synthetic strategy involves leveraging the pyronene framework to construct the requisite trimethylcyclohexene ring system of the target damascone (B1235705) molecule.
Syntheses starting from carboxylic acid derivatives provide an alternative approach to this compound and other rose ketones. A significant industrial process uses methyl cyclogeranate, an ester, as a common intermediate for several damascones. This ester is typically produced from methylheptenone. The alpha-isomer of methyl cyclogeranate is then specifically used as the raw material for producing this compound.
Another route involves the conversion of α-cyclogeranoic acid into its corresponding acid chloride, α-cyclogeranoyl chloride. perfumerflavorist.com This reactive intermediate can then be reacted with a carbanion derived from acetone (B3395972) to produce 9-keto-8,9-dihydro-α-damascone, a direct precursor to this compound. perfumerflavorist.com Furthermore, enantiomerically pure (R)- and (S)-alpha-damascone have been synthesized from esters. This method involves converting the ester into its lithium enolate, which then reacts with organometallic reagents, allowing for stereocontrolled synthesis.
Allylsilane Chemistry Approaches
A notable method for transforming α-ionone into α-damascone utilizes allylsilane chemistry. This approach involves the reaction of α-ionone with allyltrimethylsilane (B147118) in the presence of a Lewis acid, such as titanium tetrachloride. The reaction proceeds through the formation of a tertiary alcohol intermediate. Subsequent elimination of the silyl (B83357) group and a proton, facilitated by a base, leads to the formation of α-damascone. This transformation is part of a broader application of allylsilane chemistry to convert both α- and β-ionones into their corresponding damascone and damascenone (B157320) derivatives, demonstrating the versatility of this synthetic tool. acs.org
Enantioselective Synthesis and Chiral Control
Achieving high enantiomeric purity is a key goal in the synthesis of fragrance compounds like α-damascone, as different enantiomers can possess distinct odor characteristics.
The synthesis of specific enantiomers of α-damascone, such as (R)-(+)- and (S)-(-)-α-damascone, has been successfully achieved through a tandem Grignard reaction-enantioselective protonation sequence. acs.org This strategy involves the reaction of an appropriate precursor with a Grignard reagent, followed by the quenching of the resulting enolate with a chiral proton source. The choice of the chiral proton donor is critical for inducing the desired stereochemistry at the α-position of the ketone. Evidence from these studies suggests the involvement of a chiral complex intermediate that directs the protonation event, allowing for high levels of enantioselectivity. acs.org This method is a powerful tool for accessing specific chiral isomers of α-damascone and other valuable fragrance molecules. researchgate.net
An efficient and highly enantioselective synthesis of both (R)- and (S)-α-damascone can be accomplished through pathways that diverge from enantiopure α-cyclogeraniol. nih.govresearchgate.net This strategy leverages the readily available chiral pool of cyclogeraniol enantiomers. These building blocks are obtained via a regioselective, zirconium tetrachloride-promoted biomimetic cyclization of (6S)- or (6R)-(Z)-6,7-epoxygeraniol. The initial chirality is established through a Sharpless asymmetric dihydroxylation of geranyl acetate (B1210297), a common and inexpensive starting material. nih.govresearchgate.net From the enantiopure α-cyclogeraniol, straightforward reaction sequences lead to the respective enantiomers of α-damascone with excellent enantiomeric excess (≥99%). nih.govresearchgate.net
Table 1: Key Steps in Enantioselective Synthesis from Geranyl Acetate
| Step | Reaction | Reagent/Catalyst | Precursor | Product |
| 1 | Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Geranyl Acetate | Chiral Diol |
| 2 | Conversion to Epoxide | Standard procedures | Chiral Diol | (6S)- or (6R)-(Z)-6,7-epoxygeraniol |
| 3 | Biomimetic Cyclization | ZrCl₄ | Chiral Epoxygeraniol | Enantiopure α-cyclogeraniol derivative |
| 4 | Deoxygenation & Elaboration | Standard procedures | Cyclogeraniol derivative | (R)- or (S)-α-damascone |
The synthesis of enantiomerically pure (S)-α-damascone can commence from (R)-2,4,4-trimethyl-2-cyclohexen-1-ol. researchgate.net This crucial chiral precursor can be prepared using two distinct and effective methods: enzymatic asymmetric hydrolysis of the corresponding racemic acetate or by the chemical asymmetric reduction of 2,4,4-trimethyl-2-cyclohexen-1-one. researchgate.net These methods provide access to the necessary chiral alcohol, which then serves as the starting point for subsequent transformations, often involving sigmatropic rearrangements to establish the final stereocenter of the target (S)-α-damascone. researchgate.net
Biocatalytic Transformations and Enzymatic Synthesis
Nature provides the blueprint for damascone synthesis through the degradation of carotenoids. Understanding these pathways offers insights into biocatalytic and biomimetic production methods.
This compound is a member of the C13-norisoprenoid family of aroma compounds, which are naturally formed through the oxidative degradation of carotenoids. nih.govmpob.gov.my Carotenoids, such as β-carotene, are susceptible to degradation by heat, light, and oxygen, breaking down into smaller, often volatile, molecules. mpob.gov.mycovenantuniversity.edu.ng This degradation can occur through both enzymatic and non-enzymatic pathways, leading to a variety of products including β-ionone and other apocarotenoids. nih.govcovenantuniversity.edu.ng These apocarotenoids serve as the natural precursors to the damascones. The process involves the cleavage of the polyene chain of the carotenoid, yielding compounds that contain the characteristic trimethylcyclohexenyl ring structure found in α-damascone. nih.gov While non-enzymatic oxidation is a significant degradation route, specific carotenoid cleavage dioxygenase (CCD) enzymes play a key role in the controlled biological production of these important aroma precursors in plants.
Fungal Peroxygenases for Oxygenation (Hydroxylation, Oxo, Carboxy, Epoxy Derivatives)
The enzymatic oxygenation of α-damascone using fungal peroxygenases, specifically unspecific peroxygenases (UPOs), has been demonstrated as a viable method for producing a variety of oxygenated derivatives. nih.govresearchgate.netresearchgate.net These enzymes catalyze the transfer of an oxygen atom from a peroxide, typically hydrogen peroxide (H₂O₂), to the substrate, resulting in hydroxylated, oxo, carboxy, and epoxy derivatives. nih.govresearchgate.netresearchgate.net These products are of interest to the flavor, fragrance, and pharmaceutical industries. nih.govresearchgate.netresearchgate.net
Research has shown that several fungal UPOs, including those from Agrocybe aegerita (AaeUPO), Marasmius rotula (MroUPO), and Coprinopsis cinerea (rCciUPO), are capable of transforming α-damascone. nih.govillinois.edu The reactions are generally efficient, with some UPOs achieving high conversion rates in a short period. nih.gov For instance, recombinant UPOs from Hypholoma lateritium (rHinUPO) and Daldinia caldariorum (rDcaUPO) have been shown to completely transform α-damascone within five minutes. nih.gov
The regioselectivity of the oxygenation can vary depending on the specific enzyme used. nih.govresearchgate.net Oxygenation can occur at the allylic C-3 position of the cyclohexene (B86901) ring, leading to the formation of 3-hydroxy-α-damascone, which can be further oxidized to 3-oxo-α-damascone. nih.gov Additionally, epoxidation can occur at the C-4 position, yielding 4-epoxy-α-damascone. nih.gov A noteworthy finding is the ability of some UPOs, particularly AaeUPO, to oxygenate the terminal position (C-10) of the side chain, producing 10-hydroxy-α-damascone, which can be subsequently oxidized to the corresponding aldehyde and carboxylic acid. nih.govresearchgate.net
The stereoselectivity of the hydroxylation at the C-3 position has also been investigated, with different UPOs showing preferences for the formation of either cis or trans diastereoisomers of 3-hydroxy-α-damascone. nih.gov For example, MroUPO, Chaetomium globosum UPO (CglUPO), rDcaUPO, and rHinUPO predominantly yield the trans-diastereoisomer, while AaeUPO favors the formation of the cis-diastereoisomer. nih.gov
Table 1: Fungal Peroxygenase-Mediated Oxygenation of α-Damascone
| Enzyme | Conversion (%) | Major Products |
|---|---|---|
| AaeUPO | >99 | 10-COOH-α-D, 3-OH-α-D |
| MroUPO | 88 | 3-OH-α-D, 10-OH-α-D |
| rCciUPO | 11 | 3-OH-α-D |
| CglUPO | >99 | 3-CO-α-D, 3-OH-α-D |
| rHinUPO | >99 | 3-OH-α-D, 10-CHO-α-D |
| rDcaUPO | >99 | 3-CO-α-D, 3-OH-α-D |
Data derived from studies on the enzymatic oxygenation of α-damascone. nih.gov
Microbial Biotransformations for Derivatization
Microbial biotransformation offers another avenue for the derivatization of α-damascone, utilizing whole-cell systems of various fungal species. rsc.orgresearchgate.net These biotransformations can lead to a range of oxidized products, including hydroxy, keto, and epoxy derivatives. researchgate.netsemanticscholar.org The specific products formed are dependent on both the substrate and the fungal species employed. researchgate.netsemanticscholar.org
One study investigated the bioconversion of α-damascone by four strains of Botrytis cinerea in grape must. rsc.org The identified products included 3-oxo-α-damascone, cis- and trans-3-hydroxy-α-damascone, γ-damascenone, 3-oxo-8,9-dihydro-α-damascone, and cis- and trans-3-hydroxy-8,9-dihydro-α-damascone. rsc.org This demonstrates that in addition to oxidation, reduction of the side chain double bond can also occur. rsc.org
A broader screening of eleven fungal species revealed that oxidative transformations are the most common reactions observed for damascone isomers. semanticscholar.org These oxidations are often directed at the allylic methylene (B1212753) functional groups. semanticscholar.org In contrast to other related compounds like ionones, the reduction of the keto group in the damascone framework was not observed with the tested fungal strains. semanticscholar.org This highlights a degree of substrate specificity in the enzymatic machinery of these microorganisms. semanticscholar.org
Table 2: Microbial Biotransformation Products of α-Damascone
| Microorganism | Product(s) |
|---|---|
| Botrytis cinerea | 3-oxo-α-damascone, cis- and trans-3-hydroxy-α-damascone, γ-damascenone, 3-oxo-8,9-dihydro-α-damascone, cis- and trans-3-hydroxy-8,9-dihydro-α-damascone |
Data from a study on the bioconversion of α-damascone by Botrytis cinerea. rsc.org
Enzymatic Cyclization of Homofarnesylic Acid
The biosynthesis of many terpenoids, including the C13-apocarotenoids to which damascones belong, involves the enzymatic cyclization of acyclic precursors. neliti.com Terpene synthases (or cyclases) are a class of enzymes that catalyze the complex cyclization and rearrangement of isoprenoid diphosphates to form the diverse skeletons of terpenoid natural products. researchgate.netnih.gov While the direct enzymatic cyclization of homofarnesylic acid to α-damascone is not extensively detailed in publicly available literature, the general principles of terpene biosynthesis suggest a plausible enzymatic pathway.
The biosynthesis of C13-apocarotenoids is known to originate from the oxidative cleavage of carotenoids. researchgate.net However, de novo synthesis from smaller acyclic precursors via terpene cyclases is a fundamental process in terpenoid biosynthesis. neliti.comresearchgate.net These enzymes are capable of catalyzing protonation-initiated cyclizations of substrates like farnesyl pyrophosphate (FPP), a C15 precursor, to generate a wide array of cyclic sesquiterpenes. neliti.com It is conceivable that a related acyclic precursor, such as a derivative of homofarnesylic acid, could undergo a similar enzyme-catalyzed cyclization to form the characteristic trimethylcyclohexene ring of α-damascone.
Patent literature points towards the feasibility of enzymatic cyclization of homofarnesylic acid in the context of preparing α-damascone, suggesting that this is an area of active research and development in the biotechnology sector. nih.gov The process would likely involve a cyclase enzyme that guides the folding of the acyclic substrate and facilitates the intramolecular carbon-carbon bond formation to yield the cyclic damascone structure.
Analog Synthesis and Structural Modifications for Research
The synthesis of structural analogs of α-damascone, particularly those with bicyclic frameworks, is an area of interest for exploring structure-odor relationships and discovering novel fragrance compounds. researchgate.net A novel approach to the synthesis of bicyclic damascone analogs involves a reactive sequence that relies on the diastereocontrolled formation of a trienolate and its corresponding silyl ether, which then undergoes a thermal electrocyclic reaction. researchgate.net This methodology has been reported to yield bicyclic damascone analogs with intriguing organoleptic properties. researchgate.net
This synthetic strategy opens a pathway for the construction of C(6)-functionalized drimanes, which are structurally related to some biologically active natural products. researchgate.net The development of such synthetic routes is valuable not only for the fragrance industry but also for providing access to complex molecular architectures for further chemical and biological studies. While specific details of the synthesized bicyclic analogs of α-damascone are not extensively published, the general strategy highlights the potential for creating novel fused-ring systems based on the damascone scaffold.
Sensory and Olfactory Perception Research
Odor Profile Characterization and Quantitative Analysis
Alpha-Damascone (B1235874) is a highly valued aroma chemical renowned for its complex and powerful fragrance profile. researchgate.net It possesses a strong, diffusive scent that is primarily characterized by fruity and floral notes. researchgate.netthegoodscentscompany.com The odor is often described as reminiscent of apple, plum, and blackcurrant, with a distinct rose character. researchgate.netcloudfront.netsigmaaldrich.com Beyond these primary notes, its profile is multifaceted, exhibiting nuances that include minty, green, woody, and even metallic or camphoraceous undertones. sigmaaldrich.comresearchgate.netthegoodscentscompany.com
The perceived scent of this compound is less intensely rosy when compared to its isomer, beta-damascone. researchgate.netthegoodscentscompany.com Its odor strength is considered high, and it is often recommended to be evaluated in a diluted solution, typically 1% or less, to be fully appreciated. researchgate.net The substantivity, or the duration the scent lasts on a smelling strip, is notable, having been measured at 66 to 150 hours. researchgate.netshimadzu.com This combination of a complex profile, high impact, and longevity makes it a versatile ingredient in perfumery. cloudfront.net
The table below provides a summary of the olfactory descriptors associated with this compound as reported in various sources.
Olfactory Receptor Binding Mechanisms
The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. peerj.comwikipedia.orgacs.org The binding of an odorant molecule to an OR initiates a signal transduction cascade, leading to the perception of a specific smell. acs.org The vast array of discernible odors is understood through a combinatorial code, where a single odorant can activate multiple ORs, and a single OR can be activated by various odorants. wikipedia.org
Research into the specific human olfactory receptors that bind to this compound has identified it as a ligand for OR2T34. peerj.com Beyond simple activation, this compound has also been identified as an antagonist for other receptors. Specifically, it is a known antagonist for the human olfactory receptor OR2T11. nih.govgcms.cz This receptor is responsible for detecting potent volatile sulfur compounds (VSCs) such as methanethiol (B179389) and hydrogen sulfide, which are associated with malodors. tandfonline.com The interaction of this compound with these specific receptors demonstrates its dual role as both a potential agonist and an antagonist within the human olfactory system, contributing to its complex perceived scent and its ability to modify the perception of other odors.
Antagonism at the olfactory receptor level is a key mechanism by which the perception of odor mixtures is modulated. tandfonline.com An antagonist can bind to a receptor and block its activation by an agonist odorant. wikipedia.org this compound has demonstrated this ability by inhibiting the response of the OR2T11 receptor to volatile sulfur compounds. tandfonline.com
In sensory evaluation studies, the presence of damascones, including this compound, was effective in reducing both the intensity and the unpleasantness of the malodorant methanethiol. tandfonline.com This suggests that the antagonistic effect observed at the receptor level translates directly to a change in odor perception. tandfonline.com Interestingly, this odor suppression was not observed when the malodor and the antagonist were introduced to different nostrils, supporting the model that the interaction occurs at the receptor level within the olfactory epithelium rather than through cognitive processing alone. wikipedia.orgtandfonline.com Furthermore, studies have shown that antagonists like this compound can act as pharmacological chaperones, enhancing the cell-surface expression of the ORs they target, such as OR2T11. nih.gov This suggests a novel role for odorant antagonists in the biogenesis and regulation of olfactory receptors. nih.gov
Structure-Activity Relationships in Olfaction
The specific chemical structure of an odorant is the primary determinant of its interaction with olfactory receptors and, consequently, its perceived scent. In the case of this compound, its structure-activity relationship (SAR) can be understood by comparing it to its isomers and related compounds.
This compound is a member of the "rose ketones" family. thegoodscentscompany.com Its positional isomers, such as alpha- and beta-ionone, have the ketone function on a different carbon atom, which results in a significantly different smell; the ionones are characteristic of violet. thegoodscentscompany.com Even within the damascone (B1235705) family, subtle structural changes lead to distinct odor profiles. For instance, this compound is described as more powerful and earthy than beta-Damascone, which is perceived as more fruity and sweet. thegoodscentscompany.com
Chirality also plays a crucial role in the olfactory properties of this compound. The molecule has enantiomers, and they are not olfactorily identical. The laevorotatory ((-)-) form of this compound is reported to be more powerful than its dextrorotatory ((+)-) form. thegoodscentscompany.com Consequently, the balance of these enantiomers, rather than just the chemical purity, is a key factor in the quality of commercially produced this compound for the fragrance industry. thegoodscentscompany.compeerj.com
The table below summarizes key structural aspects and their relation to the olfactory profile of this compound.
Chemosensory Percepts in Complex Mixtures
In real-world applications, such as perfumes and flavorings, single aroma chemicals are rarely experienced in isolation. The perception of this compound is therefore highly dependent on its interaction with other volatile compounds in a mixture. Due to its powerful and complex character, it is often used in traces to lend unique effects to a fragrance composition. researchgate.net
It is known to blend well with a wide array of fragrance families, including aldehydic, floral, woody, herbal, and citrus notes. thegoodscentscompany.compeerj.com In floral compositions, particularly rose accords, it is considered an essential component for imparting radiance and diffusion. researchgate.net In fruity compositions, it can be used to boost notes of plum and prune and enhance the effects of ionones. shimadzu.com The complex profile of this compound, with its fruity, floral, green, and spicy facets, allows it to add significant richness and depth to a final fragrance. thegoodscentscompany.comthegoodscentscompany.com
Furthermore, its antagonistic activity at certain olfactory receptors (as discussed in 3.2.2) means it can function as a masking or modifying agent in a mixture. By suppressing the perception of unpleasant sulfurous notes, it can "clean up" a fragrance profile or be used in functional perfumery to counteract malodors. tandfonline.com The final perception of a mixture containing this compound is not a simple sum of its parts but a configural process where it can blend with, enhance, or suppress other components.
Advanced Analytical Techniques in Aroma Chemistry
The characterization and quantification of this compound in various matrices, from raw materials to finished consumer products, rely on advanced analytical techniques. Gas chromatography (GC) is a fundamental tool for this purpose, often coupled with a mass spectrometry (MS) detector (GC-MS) for definitive identification and quantification. shimadzu.comwikipedia.org The purity of synthesized this compound, for example, is typically confirmed by GC. researchgate.netshimadzu.com Specific GC methods have been developed for the quantification of fragrance allergens, including this compound, in commercial products. researchgate.net
Given the importance of stereochemistry to its odor profile, chiral analysis is a critical advanced technique. Enantioselective capillary gas chromatography can be used to determine the absolute configuration and enantiomeric ratio of this compound, which is vital for quality control in the fragrance industry.
In addition to GC-based methods, spectroscopic techniques are used for structural elucidation. The definitive structure of this compound and its synthetic intermediates can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H NMR and ¹³C NMR) and mass spectrometry (MS) experiments. researchgate.netshimadzu.com These sophisticated methods are essential for ensuring the chemical identity, purity, and correct isomeric form of this compound for its use in research and commercial applications.
Gas Chromatography-Olfactometry (GC-O)
While specific GC-O studies detailing the analysis of this compound with comprehensive data tables on retention indices and flavor dilution (FD) factors are not extensively available in publicly accessible literature, the principles of the technique allow for a general understanding of its application. In a typical GC-O analysis of a substance containing this compound, the volatile compounds are separated on a capillary column and the effluent is split between a mass spectrometer (for chemical identification) and a sniffing port. Trained sensory panelists then evaluate the odor of each eluting compound.
The laevorotatory form of this compound is recognized as being more powerful than its dextrorotatory counterpart. scentree.co Research has indicated a significant difference in the odor detection thresholds of the two enantiomers. The (-)-alpha-Damascone isomer possesses a remarkably low odor threshold of 1.5 parts per billion (ppb), whereas the (+)-alpha-Damascone isomer has a much higher threshold of 100 ppb. scentree.co This vast difference underscores the importance of stereochemistry in olfactory perception.
Table 1: Olfactory Properties of this compound Enantiomers
| Enantiomer | Odor Detection Threshold (ppb) | Odor Description |
| (+)-alpha-Damascone | 100 scentree.co | Reminiscent of rose petals with apple and fruitier notes. scentree.co |
| (-)-alpha-Damascone | 1.5 scentree.co | More pronounced and fresher floral note with green and slightly winey characteristics. scentree.co |
Enantioselective Capillary Gas Chromatography for Absolute Configuration Determination
In a hypothetical analysis, a racemic mixture of this compound would be injected into a gas chromatograph equipped with a chiral capillary column, such as one coated with a permethylated beta-cyclodextrin (B164692) derivative. Due to the differential interactions between the enantiomers and the chiral stationary phase, they would travel through the column at different rates, resulting in their separation and elution at distinct retention times. The elution order of the enantiomers is consistent for a specific chiral column and set of analytical conditions. By injecting a standard of a known enantiomer (e.g., pure (+)-alpha-Damascone), its retention time can be determined. This allows for the assignment of the absolute configuration to the corresponding peak in the chromatogram of the racemic mixture.
For instance, if the (+)-enantiomer is known to elute before the (-)-enantiomer on a particular chiral column, then in any sample analyzed under the same conditions, the first eluting peak can be identified as (+)-alpha-Damascone. This information is vital for quality control in the fragrance industry and for understanding the enantiomeric distribution of this compound in natural sources. It has been noted that in black tea leaves, this compound is present as a nearly racemic mixture. perflavory.com
Biological Activities and Biochemical Pathways
Biosynthesis Pathways in Natural Sources
Alpha-Damascone (B1235874) is an apocarotenoid, a class of organic compounds derived from the enzymatic or oxidative breakdown of carotenoids. nih.gov In plants, carotenoids are essential pigments that, in addition to their roles in photosynthesis and photoprotection, serve as precursors to a variety of smaller molecules, including hormones, signals, and aroma compounds. nih.gov The formation of this compound is a result of these catabolic processes, where larger C40 carotenoid molecules are cleaved to produce an array of volatile and non-volatile apocarotenoids. aocs.org This degradation is a key process that contributes to the characteristic flavors and fragrances of many fruits and flowers where this compound is found. The accumulation of these compounds is a dynamic balance between their biosynthesis and subsequent degradation. mdpi.com
The biosynthesis of this compound originates from specific carotenoid precursors through the action of a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). aocs.orgmdpi.com The enzyme Carotenoid Cleavage Dioxygenase 1 (CCD1) is particularly significant in this process. nih.gov CCD1 is known for its broad substrate specificity, enabling it to cleave a variety of carotenoids. nih.gov
The pathway generally involves the enzymatic cleavage of C40 carotenoids, such as neoxanthin (B191967) and violaxanthin. The CCD1 enzyme targets and cleaves the 9,10 and 9',10' double bonds of the carotenoid backbone. nih.govfrontiersin.org This cleavage event results in the formation of C13-norisoprenoids, the family to which this compound belongs. This enzymatic action is a crucial step in the production of various important flavor and fragrance molecules found in nature. nih.gov
Antimicrobial Research
Research has demonstrated that this compound possesses significant antifungal properties against various species of the yeast Candida. nih.gov A study evaluating its efficacy used standard strains of Candida albicans, Candida krusei, and Candida tropicalis to determine its antifungal activity. nih.govresearchgate.net The investigation confirmed that this compound, when tested individually and in combination with the conventional antifungal drug fluconazole, exhibited notable antifungal effects. nih.govresearchgate.net The findings from these in vitro assays suggest that the compound is a promising candidate for further antifungal research. nih.gov
Table 1: Antifungal Activity of this compound against Candida Species
| Fungal Species | Activity Observed | Reference |
|---|---|---|
| Candida albicans | Significant antifungal activity | nih.govresearchgate.net |
| Candida krusei | Significant antifungal activity | nih.govresearchgate.net |
| Candida tropicalis | Significant antifungal activity | nih.govresearchgate.net |
This compound has been investigated for its antibacterial capabilities, particularly against Staphylococcus aureus. Studies have shown that the compound exerts a clinically relevant effect against the standard S. aureus ATCC 6538 strain. arabjchem.orgresearchgate.net Furthermore, when combined with conventional antibiotics, this compound demonstrates a modulating effect, enhancing the efficacy of these drugs against multi-drug resistant (MDR) strains of S. aureus. arabjchem.orgresearchgate.net This synergistic activity suggests that this compound could potentially be used to restore or increase the effectiveness of existing antibiotics against resistant bacterial strains. arabjchem.org
Multidrug efflux pumps are a key mechanism by which bacteria, including Staphylococcus aureus, develop resistance to antibiotics. arabjchem.orgresearchgate.net These pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration and effectiveness. researchgate.net Research into this compound has revealed its potential to counteract this resistance mechanism. arabjchem.org
Studies have shown that this compound produces a modulating effect on efflux pump activity when used in conjunction with antibiotics. arabjchem.orgresearchgate.net This activity was observed against S. aureus strains known to possess specific efflux pumps, including NorA, TetK, and MepA. arabjchem.org When associated with antibiotics, this compound demonstrated a modulating effect against resistant strains SA-1199 and SA-K2068. arabjchem.org This suggests that the compound interferes with the efflux process, leading to increased susceptibility of the resistant bacteria to the co-administered antibiotic. arabjchem.orgresearchgate.net
Table 2: Summary of this compound's Effect on S. aureus Efflux Pumps
| Efflux Pump Target | Bacterial Strain(s) | Observed Effect of this compound | Reference |
|---|---|---|---|
| NorA | SA-1199 | Modulating effect with norfloxacin | arabjchem.org |
| MepA | SA-K2068 | Modulating effect with Ethidium Bromide | arabjchem.org |
In Vitro and In Silico Approaches to Biological Activity
The biological activity of this compound has been primarily investigated through toxicological studies, with a particular focus on its genotoxic potential. Both in vitro (in a controlled laboratory environment) and in vivo (in a living organism) approaches have been employed to assess its effects on genetic material.
In vitro studies have yielded mixed results regarding the genotoxicity of this compound. Notably, some in vitro micronucleus studies have produced equivocal and positive findings, suggesting a potential for the compound to cause chromosomal damage under certain laboratory conditions. europa.eu A micronucleus test is a toxicological screening assay that identifies substances that can cause such damage.
To further investigate these in vitro findings, in vivo studies have been conducted. One significant study involved a combined micronucleus and comet assay in a living model. europa.eu The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage in individual cells. In this combined in vivo study, this compound did not induce the formation of micronuclei in bone marrow, nor did it cause primary DNA damage in the duodenum. europa.eu However, an increase in primary DNA damage was observed in the liver. europa.eu Subsequent investigations to clarify these liver-specific findings have produced equivocal results, leading the European Food Safety Authority (EFSA) Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids to conclude that the concern for genotoxicity for this compound cannot be ruled out. europa.eu
The following table summarizes the key findings from the genotoxicity studies on this compound.
| Assay Type | Test System | Tissue/Cell Type | Result | Conclusion |
| Micronucleus Test | In Vitro | Various | Equivocal to Positive | Potential for chromosomal damage europa.eu |
| Micronucleus Test | In Vivo | Bone Marrow | Negative | No induction of micronuclei europa.eu |
| Comet Assay | In Vivo | Duodenum | Negative | No primary DNA damage europa.eu |
| Comet Assay | In Vivo | Liver | Positive/Equivocal | Increased primary DNA damage observed, but with some conflicting results in repeated tests europa.eu |
Research Applications and Emerging Areas
Advancements in Aroma Chemistry and New Flavor/Fragrance Development
The discovery of damascones in Bulgarian rose oil in the mid-20th century was a landmark in fragrance chemistry. scentspiracy.com Alpha-Damascone (B1235874), a synthetic analog, captures the essence of these natural compounds, offering high impact and versatility. scentspiracy.com Research in aroma chemistry continues to explore the unique properties of this molecule. As a high-impact C13 norterpenoid, it is prized for its exceptional olfactory intensity and complexity. scentspiracy.com
Integration in Food Science Research for Flavor Interaction and Enhancement
This compound is recognized for its dual role in both fragrance and flavor applications, holding a Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA) since 1982 (FEMA number 3659). scentspiracy.comperfumersworld.comnih.gov This has facilitated its widespread use in the food and beverage industry. scentspiracy.com
Food science research investigates its ability to enhance and impart desirable aromas. chemicalbull.com It is particularly effective in fruit flavors, where its rose-fruity character adds complexity and realism. scentspiracy.com Research findings show its utility in a variety of flavor profiles:
Berry Flavors : It adds depth and richness to raspberry, blueberry, and strawberry flavors. perfumerflavorist.com
Orchard and Stone Fruits : It is frequently used in apple, pear, peach, and plum flavor formulations to provide complexity. perfumerflavorist.comhekserij.nl
Other Applications : Its utility extends to tea, grape, and even savory flavors like bell peppers, where it contributes subtle, characteristic nuances. perfumerflavorist.com
The table below summarizes typical research applications for this compound in flavor enhancement.
| Flavor Category | Specific Application | Observed Effect |
| Berry | Raspberry, Blueberry, Strawberry | Adds depth, richness, and realism perfumerflavorist.com |
| Fruit | Apple, Peach, Pear, Plum, Grape | Enhances complexity and provides fruity nuances perfumerflavorist.comhekserij.nl |
| Beverage | Tea | Used extensively in various tea flavors perfumerflavorist.com |
| Savory | Bell Pepper, Jalapeno | Provides a useful and characteristic note perfumerflavorist.com |
Research in Perfumery for Fragrance Enhancement and Blending
In perfumery, this compound is indispensable for its ability to enhance and modify fragrance compositions. scentspiracy.com It is a cornerstone of modern rose accords, providing an authentic character and powerful diffusion. scentspiracy.com Research in perfumery focuses on its synergistic effects and blending capabilities.
It demonstrates strong synergy with other rose materials like phenylethyl alcohol, geraniol, and citronellol, creating an amplified rose impression. scentspiracy.com Its versatility allows for successful blending across different fragrance families:
Floral Compositions : It harmonizes within sophisticated floral bouquets and enhances all floral accords by adding body and volume. scentspiracy.comfirmenich.com
Fruity-Floral Blends : Its apple, plum, and blackcurrant facets are essential in creating these popular fragrances. pellwall.comallbizmart.com
Other Accords : It provides excellent results when combined with aldehydic, woody, herbal, and citrus notes. pellwall.com
Functioning primarily as a heart note with a top note lift, its moderate volatility allows for immediate impact while maintaining presence throughout the fragrance's development. scentspiracy.com Typical usage levels in fragrance compositions range from 0.01% to over 1%. pellwall.comperfumersworld.com
Sustainable Production and Green Chemistry Approaches
The commercial production of this compound relies heavily on organic synthesis, as isolation from natural sources like rose petals or black tea is not economically viable for large-scale demands. chemicalbull.comicm.edu.plresearchgate.net Traditional synthetic routes often start from inexpensive and readily available precursors like α-ionone or citral (B94496). icm.edu.plgoogle.com
Recent research has focused on developing more efficient and sustainable synthetic methods. There is a demand for novel processes that utilize mild reaction conditions to improve yield and reduce the formation of by-products, while also avoiding expensive or hazardous reagents. google.com One innovative route synthesizes this compound from α-ionone in four steps (oximization, epoxidation, dehydration, and reduction) with a total yield of 54.9% and high purity. icm.edu.plresearchgate.net This method is presented as a simpler and more feasible route for industrial preparation. icm.edu.pl DSM-Firmenich notes that their R&D follows Green Chemistry principles whenever possible in their chemical synthesis processes. firmenich.com
A key aspect of green chemistry is the reduction and recycling of solvents. A recently developed synthetic route for this compound from α-ionone highlights this approach. icm.edu.plresearchgate.net In this process, only water, cyclohexane, and ethanol were used as solvents during the reaction steps. icm.edu.plresearchgate.net A significant advantage of this method is that all of these solvents can be recycled, which is important for reducing chemical waste and improving the environmental footprint of the production process. icm.edu.plresearchgate.net
Analytical Standards and Research-Grade Materials
The availability of high-purity this compound is crucial for research and quality control. It is offered as an analytical standard by suppliers like Sigma-Aldrich, with a typical assay of ≥95.0% purity as determined by gas chromatography (GC). These research-grade materials are essential for various applications, including:
Quality Control : Ensuring the identity and purity of this compound in raw materials and finished products.
Research and Development : Serving as a reference material in the development of new flavors, fragrances, and analytical methods.
Regulatory Compliance : Used to quantify the amount of this compound in consumer products to ensure adherence to regulatory limits.
The National Institute of Standards and Technology (NIST) also provides reference data for α-Damascone, including its mass spectrum, which is vital for its identification in complex mixtures. nist.gov
| Parameter | Value |
| CAS Number | 43052-87-5 perfumersworld.com |
| Molecular Formula | C₁₃H₂₀O allbizmart.comnih.govnist.gov |
| Purity (Analytical Standard) | ≥95.0% (GC) |
| Format | Neat (undiluted liquid) |
Regulatory and Safety Research in Industrial Applications
The use of this compound in industrial applications is governed by several regulatory bodies and supported by ongoing safety research. The Research Institute for Fragrance Materials (RIFM) has conducted toxicological and dermatological reviews to support its safe use within established concentration limits. scentspiracy.comnih.gov
Key regulatory and safety considerations include:
IFRA Standards : The International Fragrance Association (IFRA) restricts the use of this compound due to its potential for dermal sensitization. scentspiracy.comscentree.co Its concentration is limited in various product categories that come into contact with skin. scentspiracy.com
EU Cosmetics Regulation : In the European Union, this compound is listed as a restricted fragrance ingredient and must be declared on product labels if it exceeds certain thresholds (0.001% in leave-on products and 0.01% in rinse-off products). scentspiracy.comscentree.co
FEMA GRAS : It is recognized as safe for its intended use as a flavoring agent by FEMA. scentspiracy.comnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded in 2002 that it posed no safety concern at current intake levels when used as a flavoring. nih.gov
Genotoxicity Research : The European Food Safety Authority (EFSA) has evaluated the genotoxic potential of α,β-unsaturated alicyclic ketones, including this compound. europa.eu While some studies showed mixed results, ongoing research aims to clarify its safety profile. europa.eu As of a 2019 opinion, the EFSA panel concluded that a concern for genotoxicity could not be ruled out for this compound and related substances. europa.eu
Toxicological and Dermatological Reviews
This compound has been the subject of comprehensive toxicological and dermatological reviews to ascertain its safety when used as a fragrance ingredient. nih.govalfa-chemistry.com These reviews consolidate data from a variety of studies to provide a scientific foundation for its continued use in consumer products. The acute toxicity of this compound has been evaluated, with an oral median lethal dose (LD50) in rats reported as 1670 mg/kg body weight. industrialchemicals.gov.au The dermal LD50 in rabbits and rats is greater than 2000 mg/kg body weight, indicating low acute toxicity via this route of exposure. industrialchemicals.gov.au
Reviews of dermatological effects have examined both irritation and sensitization potential. Mild to moderate cumulative skin irritation was noted in human studies at concentrations as low as 0.1%. industrialchemicals.gov.au However, these reviews also indicate that this compound is not expected to cause skin irritation at the concentrations typically used in consumer products. industrialchemicals.gov.au Toxicological assessments have also considered the potential for genotoxicity, with various in vitro and in vivo studies being conducted to investigate this endpoint. industrialchemicals.gov.aueuropa.eunih.gov The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments that support the safe use of this compound in fragrance applications within established concentration limits. scentspiracy.com
Sensitization and Irritation Studies
The potential for this compound to cause skin sensitization and irritation has been a key focus of safety evaluations. Under the Globally Harmonized System (GHS), this compound is classified for skin sensitization (Category 1B). scentspiracy.com
Studies in guinea pigs have demonstrated irritation at a concentration of 1.8% in ethanol. industrialchemicals.gov.au In human studies, mild to moderate cumulative skin irritation has been observed with this compound at a concentration of 0.1%. industrialchemicals.gov.au However, it is noted that irritation reactions were not observed when other vehicles were used. industrialchemicals.gov.au
Regarding sensitization, this compound has shown a moderate sensitizing potential in the Local Lymph Node Assay (LLNA), with a calculated EC3 value of 3.3%. industrialchemicals.gov.au Other guinea pig sensitization tests, including the maximization, Buehler, and delayed hypersensitivity tests, have also reported sensitization reactions at concentrations between 0.5% and 10%. industrialchemicals.gov.au These findings underscore the need for careful formulation practices to minimize the risk of dermal sensitization. scentspiracy.com
| Study Type | Species | Endpoint | Concentration | Result | Citation |
|---|---|---|---|---|---|
| Delayed Contact Hypersensitivity | Guinea Pig | Irritation | 1.8% in ethanol | Irritation Produced | industrialchemicals.gov.au |
| Human Study | Human | Cumulative Skin Irritation | 0.1% | Mild to moderate | industrialchemicals.gov.au |
| Local Lymph Node Assay (LLNA) | - | Sensitization (EC3) | - | 3.3% | industrialchemicals.gov.au |
| Guinea Pig Sensitisation Tests | Guinea Pig | Sensitization | 0.5-10% | Sensitisation reactions induced | industrialchemicals.gov.au |
In Vitro and In Vivo Safety Evaluations
A range of in vitro and in vivo studies have been conducted to evaluate the safety of this compound, with a particular focus on its genotoxic potential.
In vitro, this compound did not show any mutagenic activity in the bacterial reverse mutation test (Ames test) with Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, or in Escherichia coli WP2uvrA, both with and without metabolic activation. industrialchemicals.gov.au However, results from in vitro micronucleus experiments in human peripheral blood lymphocytes were equivocal, showing a weak induction of micronuclei at cytotoxic concentrations. industrialchemicals.gov.au
To further investigate these equivocal findings, in vivo studies were performed. An in vivo combined micronucleus (bone marrow) and comet assay (liver and duodenum) was conducted. europa.eunih.gov In this study, this compound did not induce micronuclei in bone marrow, nor did it cause primary DNA damage in the duodenum. europa.eunih.gov However, an increase in primary DNA damage was observed in the liver. europa.eunih.gov This positive result was initially attributed by the applicant to a high level of peroxides in the test sample. europa.eunih.gov A subsequent repeat of the comet assay with a new sample of this compound confirmed the negative results in the duodenum but yielded equivocal results for the liver. europa.eunih.gov Two additional in vivo comet assays in the liver were performed to clarify the potential role of peroxides, but the materials used were not suitable to definitively establish their impact. europa.eunih.gov Consequently, the European Food Safety Authority (EFSA) Panel concluded that the concern for genotoxicity for this compound could not be ruled out. europa.eunih.govnih.gov
| Assay Type | System | Endpoint | Result | Citation |
|---|---|---|---|---|
| Bacterial Reverse Mutation Test | In Vitro (S. typhimurium, E. coli) | Mutagenicity | Negative | industrialchemicals.gov.au |
| Micronucleus Assay | In Vitro (Human Lymphocytes) | Chromosomal Damage | Equivocal (weak induction at cytotoxic concentrations) | industrialchemicals.gov.au |
| Micronucleus Assay | In Vivo (Bone Marrow) | Chromosomal Damage | Negative | europa.eunih.gov |
| Comet Assay | In Vivo (Duodenum) | Primary DNA Damage | Negative | europa.eunih.gov |
| In Vivo (Liver) | Primary DNA Damage | Positive, then Equivocal | europa.eunih.gov |
Risk Assessment Methodologies
The risk assessment of this compound involves a combination of regulatory frameworks, industry standards, and scientific evaluations to ensure its safe use in consumer products. A key methodology is the Dermal Sensitization Quantitative Risk Assessment (QRA), which is used for fragrance ingredients. europa.eu
The International Fragrance Association (IFRA) sets standards for the use of fragrance materials, and formulations containing this compound should comply with these standards. industrialchemicals.gov.au IFRA's 51st Amendment includes specific restrictions for the use of this compound in skin contact applications, with maximum concentration limits varying by product category. scentspiracy.com For example, its use in Category 1 applications (toys) is prohibited. scentspiracy.com
Regulatory bodies also play a crucial role. In the European Union, this compound is listed in Annex III of the EU Cosmetics Regulation as a restricted fragrance ingredient. scentspiracy.com This requires its declaration on product labels if its concentration exceeds 0.001% in leave-on products and 0.01% in rinse-off products. scentspiracy.com
The molecular structure of this compound, containing an α,β-unsaturated ketone group, presents an alert for potential binding to proteins and DNA through Michael addition, as profiled by the OECD QSAR Toolbox v3.3. industrialchemicals.gov.au However, risk assessments consider the largely negative results from in vitro and in vivo genotoxicity studies, suggesting that at the low concentrations expected in consumer products, the genotoxic risk is not likely. industrialchemicals.gov.au The Flavor and Extract Manufacturers Association (FEMA) has granted this compound Generally Recognized as Safe (GRAS) status for its use in food and beverage flavoring. scentspiracy.com
Q & A
Q. What are the optimal analytical methods for characterizing alpha-Damascone in synthetic mixtures?
Q. How can researchers ensure reproducibility in this compound synthesis?
Reproducibility hinges on controlling reaction parameters:
- Catalyst selection : Use palladium or ruthenium catalysts for hydrogenation of alpha-Ionone derivatives.
- Temperature : Maintain 80–100°C to avoid thermal degradation .
- Validation : Implement assay qualification (predefined acceptance criteria for yield and purity) and peer reviews of protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like vapor pressure or logP values (e.g., 3.51 vs. 3.78) require:
- Meta-analysis : Compare datasets from peer-reviewed studies, prioritizing methods with ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) .
- Experimental validation : Replicate measurements using calibrated instruments (e.g., differential scanning calorimetry for melting points) .
Q. What computational models are effective for predicting this compound’s olfactory receptor interactions?
- Molecular docking : Use tools like AutoDock Vina to simulate binding affinities with OR1A1 receptors.
- QSPR models : Corolate structural descriptors (e.g., electronegativity, polar surface area) with sensory thresholds .
- Limitations : Address force field inaccuracies by cross-validating with experimental IC₅₀ data .
Q. How can researchers design ecotoxicity studies for this compound while minimizing confounding variables?
- Experimental design :
- Use OECD Test Guideline 211 for Daphnia magna assays.
- Control water hardness (50–100 mg/L CaCO₃) and pH (7.0–7.5).
Methodological Guidance for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects in this compound bioassays?
- Non-linear regression : Fit data to Hill or Log-Logistic models (e.g., using R’s
drcpackage). - Outlier handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
Q. How should researchers address incomplete datasets in this compound metabolism studies?
- Data imputation : Use k-nearest neighbors (k-NN) for missing LC-MS/MS peaks.
- Sensitivity analysis : Report confidence intervals to quantify imputation uncertainty .
Tables for Critical Data Comparison
Table 1 : Reported logP Values for this compound
| Source | logP Value | Method Used | Sample Purity |
|---|---|---|---|
| PubChem | 3.51 | Computational | >90% |
| Experimental | 3.78 | Shake-flask | 98% |
| Discrepancy | ∆ = 0.27 | — | — |
Table 2 : Synthesis Yield Optimization
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | 80 | 72 | 95 |
| Ru/Al₂O₃ | 100 | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
